molecular formula C13H11BrN2O3S B2698587 3-(1-(2-Bromobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795304-25-4

3-(1-(2-Bromobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2698587
M. Wt: 355.21
InChI Key: AKLUBJPPNLKTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(1-(2-Bromobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-dione derivatives are important heterocyclic compounds that possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .


Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives involves the use of physiochemical parameters and spectral techniques . The synthesized molecules are then evaluated for their antioxidant, anticancer, and antimicrobial potential .


Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione derivatives is established using physiochemical parameters and spectral techniques such as 1 H-NMR, IR, MS, etc .


Chemical Reactions Analysis

Thiazolidine-2,4-dione derivatives are synthesized and screened for antimicrobial, anticancer, and antioxidant potential along with in-silico evaluation of ADME parameters of synthesized molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2,4-dione derivatives are established using physiochemical parameters .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity : Thiazolidine-2,4-dione derivatives exhibit significant antimicrobial activity. Novel derivatives have been synthesized and tested against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as the fungal isolate Candida albicans. Some of these derivatives showed weak to moderate antibacterial and antifungal activities, highlighting their potential in combating microbial infections (Abd Alhameed et al., 2019).

  • Antifungal Activity : Further research into thiazolidine-2,4-dione and its derivatives has underscored their antifungal properties, providing a potential pathway for developing new antifungal agents. The molecular structures of these compounds play a crucial role in their effectiveness against fungal pathogens (Trotsko et al., 2018).

Anticancer Applications

  • Anticancer Potential : Some derivatives of thiazolidine-2,4-dione have been studied for their anticancer properties. For example, 2H-chromene derivatives bearing thiazolidine-2,4-dione moieties were synthesized and assessed for their inhibitory effects on the viability of cancer and non-cancer cells. These studies indicate the potential of thiazolidine-2,4-dione derivatives as anticancer agents, with specific derivatives showing promising cytotoxicity profiles against various cancer cell lines (Azizmohammadi et al., 2013).

  • Selective Cytotoxicity : Another study highlighted the selective cytotoxic and genotoxic activities of benzylidene-thiazolidine-2,4-dione derivatives against lung carcinoma cells, suggesting these compounds could be developed into targeted therapies for lung cancer (Rodrigues et al., 2018).

Future Directions

The future directions in the research of thiazolidine-2,4-dione derivatives involve finding alternative antimicrobial drug therapies and addressing the major concern of microbial drug resistance . Additionally, the development of resistance against presently available anticancer drugs is also a major concern .

properties

IUPAC Name

3-[1-(2-bromobenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3S/c14-10-4-2-1-3-9(10)12(18)15-5-8(6-15)16-11(17)7-20-13(16)19/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLUBJPPNLKTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Br)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-Bromobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione

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